molecular formula C18H21ClN2O B4746582 N-(3-CHLOROPHENETHYL)-N'-(4-ISOPROPYLPHENYL)UREA

N-(3-CHLOROPHENETHYL)-N'-(4-ISOPROPYLPHENYL)UREA

Cat. No.: B4746582
M. Wt: 316.8 g/mol
InChI Key: NZECUVLONVJARU-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENETHYL)-N’-(4-ISOPROPYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of N-(3-CHLOROPHENETHYL)-N’-(4-ISOPROPYLPHENYL)UREA make it a subject of interest in scientific research.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-13(2)15-6-8-17(9-7-15)21-18(22)20-11-10-14-4-3-5-16(19)12-14/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZECUVLONVJARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENETHYL)-N’-(4-ISOPROPYLPHENYL)UREA typically involves the reaction of 3-chlorophenethylamine with 4-isopropylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-CHLOROPHENETHYL)-N’-(4-ISOPROPYLPHENYL)UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Safety measures are implemented to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENETHYL)-N’-(4-ISOPROPYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENETHYL)-N’-(4-ISOPROPYLPHENYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-N’-(4-ISOPROPYLPHENYL)UREA: Lacks the ethyl group, leading to different chemical and biological properties.

    N-(3-CHLOROPHENETHYL)-N’-(4-METHYLPHENYL)UREA: Substitution of isopropyl with methyl group, affecting its reactivity and applications.

Uniqueness

N-(3-CHLOROPHENETHYL)-N’-(4-ISOPROPYLPHENYL)UREA is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of chlorophenethyl and isopropylphenyl groups makes it a versatile compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLOROPHENETHYL)-N'-(4-ISOPROPYLPHENYL)UREA

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